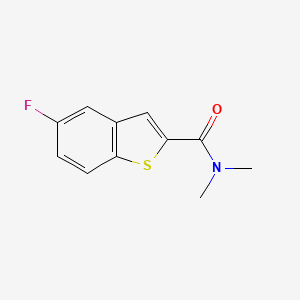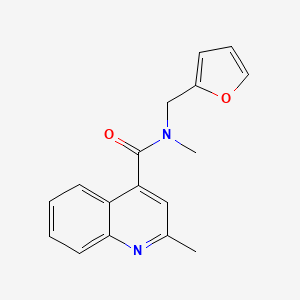
N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide, also known as DMFQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DMFQ belongs to the class of quinoline derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The exact mechanism of action of N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide is not fully understood. However, it has been proposed that N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide exerts its pharmacological effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide has been shown to inhibit the activation of NF-κB, which is a transcription factor that plays a crucial role in regulating inflammation and cancer cell survival. Additionally, N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide can suppress the activation of MAPKs, which are involved in various cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and physiological effects:
N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide has been reported to exhibit several biochemical and physiological effects. For instance, N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide can inhibit the production of reactive oxygen species (ROS), which are known to contribute to the development of various diseases such as cancer, diabetes, and neurodegenerative disorders. Moreover, N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide can reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix proteins and are involved in various pathological conditions such as cancer metastasis and tissue remodeling.
Avantages Et Limitations Des Expériences En Laboratoire
N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. Moreover, N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide exhibits potent pharmacological activities at relatively low concentrations, which makes it an attractive candidate for drug development. However, N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide has some limitations for lab experiments. For instance, it has poor solubility in water, which can limit its bioavailability and efficacy in vivo. Additionally, N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide has not been extensively studied in animal models, which limits our understanding of its pharmacokinetics and toxicity profiles.
Orientations Futures
There are several future directions for the research on N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide. Firstly, further studies are needed to elucidate the exact mechanism of action of N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide and its downstream targets. Secondly, more in vivo studies are needed to evaluate the pharmacokinetics and toxicity profiles of N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide. Thirdly, N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide can be modified to improve its solubility and bioavailability, which can enhance its therapeutic potential. Fourthly, N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide can be tested in combination with other drugs to enhance its efficacy and reduce its toxicity. Lastly, N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide can be evaluated for its potential applications in other disease models such as neurodegenerative disorders and infectious diseases.
Méthodes De Synthèse
N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide can be synthesized by reacting 2-furanmethanol with 2,4-dimethylquinoline-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds via an amide bond formation between the carboxylic acid group and the hydroxyl group of 2-furanmethanol. The resulting product is then purified by column chromatography to obtain N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide in high yield and purity.
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antitumor properties. Several studies have reported that N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-10-15(14-7-3-4-8-16(14)18-12)17(20)19(2)11-13-6-5-9-21-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJDSNWAWXUZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N(C)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


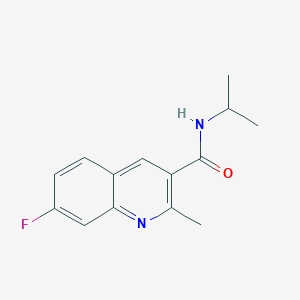
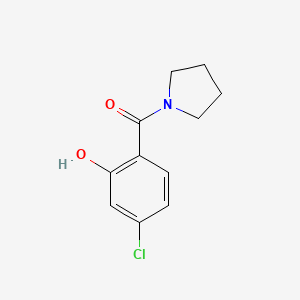
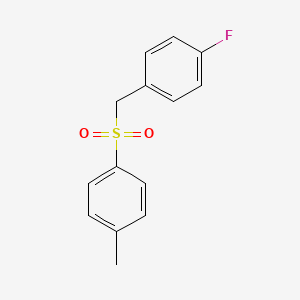

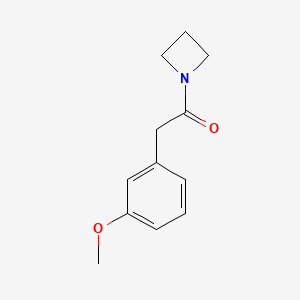


![8-[(4-Methylphenyl)sulfonylmethyl]quinoline](/img/structure/B7472209.png)
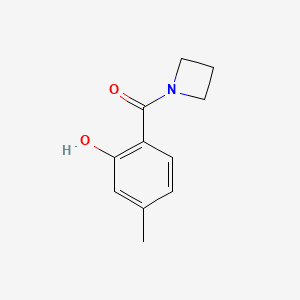
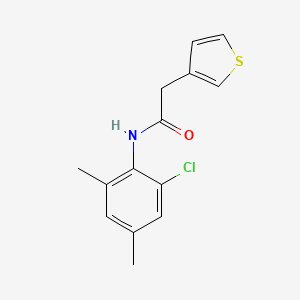
![1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7472225.png)
